Urease Inhibitory Potency: Comparison with the Clinical Urease Inhibitor Acetohydroxamic Acid (AHA)
The target compound demonstrates consistent, albeit moderate, inhibitory activity against Helicobacter pylori urease across multiple assay formats. In a recombinant enzyme assay using urea as substrate in Escherichia coli rosetta DE3, the compound exhibited an IC50 of 50.8 µM [1]. In a separate whole-cell assay using H. pylori J99 in Brucella broth with urea as substrate, the IC50 was 319–388 µM [1]. For comparison, the clinically used urease inhibitor acetohydroxamic acid (AHA) displays an IC50 of 3.7 µM against H. pylori ATCC 43504 urease under different assay conditions [2]. The ~14-fold difference reflects the distinct structural class of the target compound, which offers a non-hydroxamic acid pharmacophore for urease inhibition—a desirable feature given the mutagenicity concerns associated with hydroxamic acids [3].
| Evidence Dimension | Inhibitory potency against H. pylori urease (IC50) |
|---|---|
| Target Compound Data | 50.8 µM (recombinant urease, E. coli rosetta DE3 expression) [1] |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): 3.7 µM (H. pylori ATCC 43504) [2] |
| Quantified Difference | ~13.7-fold lower potency for target compound, but structurally distinct pharmacophore class (urea vs. hydroxamic acid) |
| Conditions | Recombinant H. pylori urease expressed in E. coli rosetta DE3 using urea as substrate [1] |
Why This Matters
The target compound provides a non-hydroxamic acid urease inhibitor scaffold, enabling exploration of urease inhibition without the genotoxic liability associated with hydroxamic acid-based inhibitors such as AHA.
- [1] BindingDB. BDBM50534784 / CHEMBL4520558. Affinity Data: IC50 against Helicobacter pylori urease. University of California San Diego. View Source
- [2] Ohta T, et al. Inhibitory effects of NE-2001 and acetohydroxamic acid on various ureases. Antimicrob Agents Chemother. 2005;49(8):3468–3473. Table 2. doi:10.1128/AAC.49.8.3468-3473.2005. View Source
- [3] Breyer S, et al. Hydroxamic acids: structural motifs with diverse biological activities. Arch Pharm (Weinheim). 2022;355(4):e2100442. doi:10.1002/ardp.202100442. View Source
